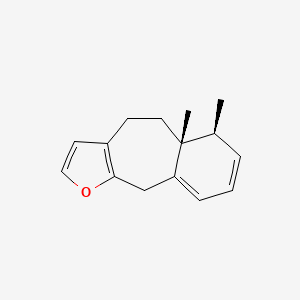
4H-Benzo(5,6)cyclohepta(1,2-b)furan, 5,5a,6,10-tetrahydro-5a,6-dimethyl-, (5aR,6S)-rel-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4H-Benzo(5,6)cyclohepta(1,2-b)furan, 5,5a,6,10-tetrahydro-5a,6-dimethyl-, (5aR,6S)-rel-(-)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes a benzene ring, a cycloheptane ring, and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the core ring structures and subsequent functionalization. Common synthetic routes might include:
Cyclization Reactions: Formation of the cycloheptane and furan rings through cyclization of appropriate precursors.
Functional Group Interconversion: Introduction of methyl groups and other functional groups through reactions such as alkylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize cost. This might include:
Catalytic Reactions: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow processes to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs or drug precursors.
Industry
In industry, it could be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting processes such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with fused ring systems, such as:
Benzofurans: Compounds with a fused benzene and furan ring.
Cycloheptanes: Compounds with a seven-membered ring structure.
Dimethyl Derivatives: Compounds with similar methyl group substitutions.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional group arrangement, which can impart unique chemical and biological properties.
Properties
CAS No. |
79827-32-0 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(10R,11S)-10,11-dimethyl-4-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,12-tetraene |
InChI |
InChI=1S/C15H18O/c1-11-4-3-5-13-10-14-12(7-9-16-14)6-8-15(11,13)2/h3-5,7,9,11H,6,8,10H2,1-2H3/t11-,15+/m0/s1 |
InChI Key |
LSMXMJRDVCMVEX-XHDPSFHLSA-N |
Isomeric SMILES |
C[C@H]1C=CC=C2[C@@]1(CCC3=C(C2)OC=C3)C |
Canonical SMILES |
CC1C=CC=C2C1(CCC3=C(C2)OC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















